![molecular formula C12H23NO4 B150067 3-((tert-Butoxycarbonyl)amino)-5-methylhexanoic acid CAS No. 138165-75-0](/img/structure/B150067.png)
3-((tert-Butoxycarbonyl)amino)-5-methylhexanoic acid
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Overview
Description
“3-((tert-Butoxycarbonyl)amino)-5-methylhexanoic acid” is a chemical compound that contains a tert-butyloxycarbonyl (Boc) protecting group . The Boc group is a protecting group used in organic synthesis, particularly for amines . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .
Synthesis Analysis
The synthesis of Boc-protected amino acid ionic liquids (Boc-AAILs), which includes “3-((tert-Butoxycarbonyl)amino)-5-methylhexanoic acid”, involves the neutralization of [emim][OH] with commercially available Boc-protected amino acids . The resulting Boc-AAILs are used as starting materials in dipeptide synthesis with commonly used coupling reagents .
Chemical Reactions Analysis
The Boc-AAILs, including “3-((tert-Butoxycarbonyl)amino)-5-methylhexanoic acid”, have been used in dipeptide synthesis . The distinctive coupling reagent N,N0-diethylene-N00-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of a base, giving the dipeptides in satisfactory yields in 15 minutes .
Scientific Research Applications
- PDE4 Inhibition : Researchers have explored derivatives of this compound as effective PDE4 inhibitors for treating inflammatory diseases . PDE4 inhibitors play a crucial role in modulating intracellular cyclic AMP levels, making them potential candidates for anti-inflammatory therapies.
- Building Block for Probes : (S)-2-((tert-Butoxycarbonyl)amino)-3,3-dimethylbutanoic acid serves as a valuable building block in the synthesis of chemical probes. These probes help study protein-protein interactions and other biological processes. By incorporating this molecule, researchers can introduce specific functionalities to label or manipulate proteins of interest.
- Amino Acid Ionic Liquids : tert-Butyloxycarbonyl-protected amino acid ionic liquids, including derivatives of this compound, have been investigated. These ionic liquids exhibit interesting properties and can be recycled in catalytic reactions .
Medicinal Chemistry and Drug Development
Chemical Biology and Protein-Protein Interactions
Ionic Liquids and Catalysis
Safety And Hazards
Future Directions
Future directions for the use of Boc-protected amino acids, including “3-((tert-Butoxycarbonyl)amino)-5-methylhexanoic acid”, involve their use in peptide synthesis . The use of Boc-protected amino acids can be advantageous in several cases, such as the synthesis of hydrophobic peptides and peptides containing ester and thioester moieties .
properties
IUPAC Name |
5-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO4/c1-8(2)6-9(7-10(14)15)13-11(16)17-12(3,4)5/h8-9H,6-7H2,1-5H3,(H,13,16)(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRVAMBSTOWHUMM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CC(=O)O)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10402793 |
Source
|
Record name | 3-[(tert-Butoxycarbonyl)amino]-5-methylhexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10402793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-((tert-Butoxycarbonyl)amino)-5-methylhexanoic acid | |
CAS RN |
138165-75-0 |
Source
|
Record name | 3-[(tert-Butoxycarbonyl)amino]-5-methylhexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10402793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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